molecular formula C9H14O2 B1170380 SYBR GREEN II CAS No. 172827-25-7

SYBR GREEN II

Cat. No.: B1170380
CAS No.: 172827-25-7
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SYBR Green II involves the preparation of cyanine dyes, which are known for their ability to bind nucleic acids. The synthetic route typically includes the following steps:

    Preparation of the chromophore: The chromophore is synthesized by reacting a heterocyclic compound with a quaternary ammonium salt.

    Formation of the dye: The chromophore is then reacted with a nucleophilic reagent to form the final dye structure.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for higher yields and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: SYBR Green II primarily undergoes binding reactions with nucleic acids. It does not participate in typical chemical reactions such as oxidation, reduction, or substitution.

Common Reagents and Conditions:

    Binding to RNA: this compound binds to RNA in the presence of electrophoretic gels.

Major Products Formed:

Scientific Research Applications

SYBR Green II has a wide range of applications in scientific research, including:

Mechanism of Action

SYBR Green II exerts its effects by binding to the minor groove of double-stranded RNA. When the dye binds to RNA, the intensity of the fluorescence increases significantly. This fluorescence enhancement is due to the rigidification of the dye molecule upon binding, which reduces non-radiative decay pathways and increases the quantum yield of fluorescence .

Molecular Targets and Pathways:

Comparison with Similar Compounds

SYBR Green II is part of a family of cyanine dyes used for nucleic acid detection. Similar compounds include:

    SYBR Green I: Used for DNA detection with similar fluorescence properties but optimized for double-stranded DNA.

    SYBR Gold: Offers higher sensitivity and is used for both DNA and RNA detection.

    Thiazole Orange: Another cyanine dye used for nucleic acid staining with different spectral properties.

    Oxazole Yellow: Similar to Thiazole Orange but with a different chromophore structure .

Uniqueness of this compound:

Biological Activity

SYBR Green II is a fluorescent nucleic acid stain widely used in molecular biology for the detection of RNA and single-stranded DNA (ssDNA) in various applications, including gel electrophoresis and real-time PCR. Its unique properties make it a valuable tool for researchers studying nucleic acids.

This compound is a cyanine dye that exhibits a significantly higher fluorescence quantum yield when bound to RNA compared to double-stranded DNA (dsDNA). The quantum yield for RNA is approximately 0.54, while for dsDNA it is about 0.36 . This property allows for enhanced detection sensitivity, making this compound particularly useful in applications where low concentrations of nucleic acids are present.

Excitation and Emission:

  • Maximal Excitation Wavelength: 497 nm
  • Emission Wavelength: 520 nm

This dye's fluorescence is not quenched by common denaturants such as urea or formaldehyde, which simplifies the staining process as there is no need for destaining gels .

Applications in Research

This compound has been employed in various studies highlighting its versatility and effectiveness:

  • Nucleic Acid Detection:
    • It is particularly effective in detecting low concentrations of RNA, with the ability to identify as little as 2 ng of RNA in agarose gels .
    • In comparative studies, this compound demonstrated over seven times greater fluorescence intensity than ethidium bromide when bound to RNA .
  • Real-Time PCR:
    • This compound is extensively used in quantitative real-time PCR assays due to its ability to bind to dsDNA during amplification, providing a means of quantifying nucleic acids in a sample .
  • Case Studies:
    • A study utilized this compound to quantify HIV-1 reverse transcriptase activity, demonstrating its application in virology and infectious disease research. The assay developed was capable of determining IC50 values for various inhibitors, showcasing the dye's utility beyond simple detection .
    • In environmental microbiology, this compound was used to enumerate bacteria collected on filters, providing insights into bacterial populations in airborne samples .

Comparative Analysis with Other Dyes

The following table summarizes the key differences between this compound and other common nucleic acid stains:

PropertyThis compoundEthidium BromideSYBR Green I
Quantum Yield (RNA)~0.54~0.07Not specified
Quantum Yield (dsDNA)~0.36Higher than SYBR IINot specified
Detection Limit (RNA)2 ngHigher1 ng
SelectivityNon-selectiveSelective for dsDNASelective for dsDNA
Quenching by Urea/FormaldehydeNoYesYes

Properties

CAS No.

172827-25-7

Molecular Formula

C9H14O2

Molecular Weight

0

Origin of Product

United States

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